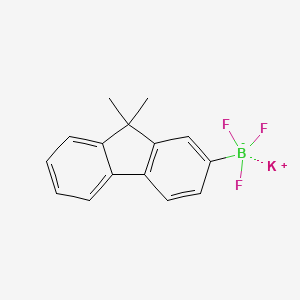

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate

Description

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate (CAS: 2246944-47-6) is an organotrifluoroborate salt with the molecular formula C₁₅H₁₃BF₃K . It features a fluorene backbone substituted with two methyl groups at the 9-position and a trifluoroborate moiety at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity imparted by the trifluoroborate group. The 9,9-dimethylfluorene core enhances steric bulk and hydrophobicity, influencing its solubility and reactivity in organic synthesis .

Properties

IUPAC Name |

potassium;(9,9-dimethylfluoren-2-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BF3.K/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)16(17,18)19;/h3-9H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYHVOQTJBSPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate typically involves the reaction of 9,9-dimethyl-9H-fluorene with a boron trifluoride source in the presence of a potassium base. One common method includes the use of potassium carbonate as the base and boron trifluoride etherate as the boron source. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired trifluoroborate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate can undergo various types of chemical reactions, including:

Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the aryl group from this compound with another aryl or vinyl halide.

Scientific Research Applications

Synthetic Chemistry

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is primarily utilized as a reagent in organic synthesis. Its applications include:

- Cross-Coupling Reactions : It serves as a versatile coupling partner in various cross-coupling reactions such as Suzuki-Miyaura reactions. The trifluoroborate group allows for the formation of carbon-carbon bonds under mild conditions, making it valuable for synthesizing complex organic molecules .

- Building Block for Functional Materials : The compound acts as a building block for synthesizing functionalized fluorene derivatives, which are essential in developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic materials .

Materials Science

In materials science, this compound is significant due to its role in:

- Polymer Chemistry : It is used to create polymers with enhanced electronic properties. The incorporation of fluorene units into polymer backbones can improve charge transport characteristics, making them suitable for electronic applications .

- Nanotechnology : The compound's ability to form stable dispersions in solvents makes it useful for creating nanostructured materials. These materials can be employed in sensors and catalysis due to their high surface area and reactivity .

Biological Research

Emerging studies have indicated potential applications of this compound in biological research:

- Drug Development : Its unique structure may interact with biological targets, leading to the exploration of its use as a scaffold for drug design. Research is ongoing to investigate its efficacy against various diseases, including cancer .

- Proteomics : The compound has been identified as a biochemical tool for proteomics research. Its ability to facilitate the labeling of proteins can aid in understanding protein interactions and functions within biological systems .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl halides and phenylboronic acids. The reaction conditions were optimized to achieve high yields of biphenyl derivatives, showcasing the compound's utility as a boron source in synthetic methodologies.

Case Study 2: OLED Fabrication

Research on the use of fluorene-based compounds in OLEDs highlighted how incorporating this compound into polymer matrices improved device efficiency and stability. The study reported enhanced light emission properties compared to traditional materials.

Mechanism of Action

The mechanism of action of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic properties of the 9,9-dimethyl-9H-fluorene moiety, which can stabilize reaction intermediates and facilitate the formation of desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

Potassium 5-Formylfuran-2-yltrifluoroborate (CAS: N/A)

- Structure : Contains a formyl-substituted furan ring instead of fluorene.

- Properties : The electron-withdrawing formyl group increases electrophilicity, enhancing reactivity in coupling reactions. The smaller furan ring improves solubility in polar solvents compared to the bulky fluorene system .

- Applications : Preferred for synthesizing heterocyclic compounds in pharmaceutical intermediates.

Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate (CAS: 1015082-81-1)

- Structure : A phenyl ring with a hydroxyethyl group.

- Properties : The hydroxyethyl group introduces polarity, increasing water solubility. This contrasts with the hydrophobic 9,9-dimethylfluorene, which favors organic solvents like THF or toluene .

- Applications : Used in aqueous-phase reactions or bioconjugation due to its hydrophilic nature.

Fluorene-Based Analogues

9,9-Dimethyl-9H-fluoren-2-ylboronic Acid (CAS: 333432-28-3)

- Structure : Boronic acid precursor to the trifluoroborate salt.

- Properties : Less stable than the trifluoroborate derivative; prone to protodeboronation. The trifluoroborate form offers improved shelf life and handling .

- Synthesis : Produced via Miyaura borylation of 2-bromo-9,9-dimethylfluorene, followed by conversion to the trifluoroborate salt using KHF₂ .

Potassium {4-[(3S,6S,9S)-3,6-Dibenzyl-9-isopropyl-4,7,10-trioxo-11–oxa-2,5,8-triazadodecyl]phenyl}trifluoroborate (CAS: N/A)

- Structure : A highly functionalized trifluoroborate with peptide-like substituents.

- Properties : The bulky substituents create significant steric hindrance, reducing reaction rates in cross-couplings. However, the rigidity may aid in asymmetric synthesis .

- Applications : Niche use in targeted drug delivery systems or as chiral auxiliaries.

Counterion and Anion Variations

(9-Butyl-9H-fluoren-9-yl)dicyclohexylphosphonium Tetrafluoroborate (CAS: 1007311-98-9)

- Structure : Phosphonium cation paired with tetrafluoroborate.

- Properties : The cationic phosphonium center enables ionic liquid-like behavior, differing from the anionic trifluoroborate. This compound is more hygroscopic and less stable under basic conditions .

- Applications : Used in phase-transfer catalysis or electrolyte formulations.

Data Table: Key Comparative Properties

Biological Activity

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate (C₁₅H₁₃BF₃K) is a potassium salt of a trifluoroborate ester derived from 9,9-dimethyl-9H-fluorene. This compound has garnered attention in various fields, including organic synthesis and materials science, due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound exhibits substantial reactivity due to the presence of the trifluoroborate group. This group can act as both a nucleophile and an electrophile, facilitating various chemical reactions, including:

- Nucleophilic Substitution Reactions : The trifluoroborate moiety can be replaced by other nucleophiles.

- Cross-Coupling Reactions : It is particularly useful in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.

- Oxidation and Reduction Reactions : The compound can participate in redox reactions under specific conditions .

The biological activity is primarily attributed to its ability to interact with biological molecules, potentially influencing enzyme activities and signaling pathways. At low concentrations, it may enhance certain enzymatic functions or modulate cellular signaling, while higher doses could lead to cytotoxic effects.

Applications in Medicinal Chemistry

Research has indicated that this compound can be utilized in the synthesis of pharmaceutical intermediates. Its unique structure allows it to serve as a versatile building block in drug development. The compound's trifluoroborate functionality is particularly valuable in creating complex organic molecules that may possess therapeutic properties.

Case Studies

- Anticancer Activity : In a study assessing the cytotoxic effects of various boron-containing compounds on cancer cell lines, this compound demonstrated selective toxicity against certain cancer cells while sparing normal cells. This selectivity suggests potential for developing targeted cancer therapies .

- Enzyme Modulation : Research has shown that at subtoxic concentrations, this compound can enhance the activity of specific enzymes involved in metabolic pathways. For instance, studies involving metabolic enzyme assays indicated that the compound could increase the turnover rates of certain substrates, suggesting a role in metabolic regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Potassium 9-fluorenyltrifluoroborate | Trifluoroborate Ester | Moderate cytotoxicity against various cells |

| Potassium 9,9-dimethyl-9H-fluorenyl bis(trifluoroborate) | Bis(trifluoroborate) Ester | Enhanced reactivity but less selective |

| Potassium 2-(trifluoroacetyl)-1-naphthaleneboronate | Trifluoroacetyl Derivative | Notable antibacterial properties |

This table highlights how this compound stands out due to its balance between reactivity and biological selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.